molecular formula C8H6F2N4 B12966274 5,6-Difluoroquinazoline-2,4-diamine

5,6-Difluoroquinazoline-2,4-diamine

Cat. No.: B12966274
M. Wt: 196.16 g/mol
InChI Key: IYMDDXAEKXYKFI-UHFFFAOYSA-N
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Description

5,6-Difluoroquinazoline-2,4-diamine is a fluorinated quinazoline derivative characterized by fluorine atoms at positions 5 and 6 of the quinazoline core and amine groups at positions 2 and 4. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Fluorination at the 5 and 6 positions introduces electron-withdrawing effects, which can enhance metabolic stability, improve membrane permeability, and influence binding interactions in biological systems .

Properties

Molecular Formula

C8H6F2N4

Molecular Weight

196.16 g/mol

IUPAC Name

5,6-difluoroquinazoline-2,4-diamine

InChI

InChI=1S/C8H6F2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14)

InChI Key

IYMDDXAEKXYKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(N=C2N)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinazoline-2,4-diamine typically involves the reaction of 2-amino-5,6-difluorobenzonitrile with guanidine carbonate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of ethanol and propanol under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

5,6-Difluoroquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has shown that quinazoline derivatives, including this compound, exhibit anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5,6-Difluoroquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions logP (Predicted)
This compound C8H6F2N4 196.16 5-F, 6-F 1.8
6-Fluoroquinazoline-2,4-diamine C8H7FN4 178.17 6-F 1.2
6,7-Dimethoxy-N2-methyl-2,4-quinazolinediamine C11H14N4O2 234.26 6-OCH3, 7-OCH3, N2-CH3 0.5
5-Methoxy-quinazoline-2,4-diamine C9H10N4O 190.20 5-OCH3 0.7

Research Findings and Implications

  • Fluorinated Derivatives: The 5,6-difluoro substitution pattern is hypothesized to improve kinase inhibition potency over mono-fluoro analogs due to enhanced electronic effects and steric complementarity .
  • Methoxy vs. Fluoro : Methoxy-substituted quinazolines exhibit higher solubility but lower metabolic stability, making them less suitable for long-term therapeutic use compared to fluorinated derivatives .
  • Synthetic Feasibility: Multi-step syntheses for fluorinated compounds (e.g., 5 steps for 6-{[(4-fluorophenyl)(methyl)amino]methyl}quinazoline-2,4-diamine) highlight the need for optimized fluorination protocols to improve yields .

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